Levobetaxolol hydrochloride

概述

描述

Levobetaxolol Hydrochloride is the hydrochloride salt form of levobetaxolol, the S-isomer of the -selective beta-1 adrenergic receptor antagonist betaxolol with anti-glaucoma activity and devoid of intrinsic sympathomimetic activity. When applied topically in the eye, levobetaxolol reduces aqueous humor secretion and lowers the intraocular pressure (IOP).

作用机制

- Levobetaxolol also produces vasoconstriction, decreasing blood flow to the eye and ultrafiltration responsible for aqueous humor production .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

生化分析

Biochemical Properties

Levobetaxolol hydrochloride is a selective β1 adrenergic receptor antagonist . It acts to lower intraocular pressure by reducing the production of aqueous humour stimulated via the cyclic adenosine monophosphate-protein kinase A pathway . It is also thought that the vasoconstriction produced by antagonism of β adrenergic receptors reduces blood flow to the eye and therefore the ultrafiltration responsible for aqueous humour production .

Cellular Effects

This compound, when applied topically, reduces intra-ocular pressure (IOP) by 16-23% depending on time of day and the individual . It also has neuroprotective effects . This compound has fewer cardiovascular side effects than other beta blockers .

Molecular Mechanism

It is thought that antagonism of β-adrenergic receptors may reduce the production of aqueous humour stimulated via the cyclic adenosine monophosphate-protein kinase A pathway . It is also thought that the vasoconstriction produced by antagonism of β adrenergic receptors reduces blood flow to the eye and therefore the ultrafiltration responsible for aqueous humour production .

Temporal Effects in Laboratory Settings

Experimental and clinical studies have demonstrated the effects of this compound on ocular hemodynamics and visual field . Unlike the initially manufactured 0.5% ophthalmic solution, this compound is suspended in a different delivery vehicle in this compound ophthalmic suspension, to increase the ocular tolerance and allow a similarity of effect with a 2-fold reduced concentration (0.25%) .

Dosage Effects in Animal Models

In an animal in vivo model, this compound was more potent than dextrobetaxolol in reducing IOP by a maximum of 25.9 ± 3.2%, whereas the same dose of dextrobetaxolol reduced IOP by 15.5 ± 3.6% .

Metabolic Pathways

It is known that it selectively blocks catecholamine stimulation of beta (1)-adrenergic receptors in the heart and vascular smooth muscle .

Transport and Distribution

This compound is applied topically to the eye but some does reach systemic circulation with a Tmax of 3 h .

Subcellular Localization

Given its mechanism of action, it is likely that it interacts with β1 adrenergic receptors, which are typically located on the cell membrane .

生物活性

Levobetaxolol hydrochloride is a selective beta-adrenergic receptor antagonist primarily used for lowering intraocular pressure (IOP) in conditions such as primary open-angle glaucoma and ocular hypertension. This article delves into its biological activity, pharmacological properties, and clinical implications, supported by data tables and relevant research findings.

Levobetaxolol acts as a beta-1 adrenergic receptor antagonist , which reduces the production of aqueous humor in the eye. Although the precise mechanism remains partially understood, it is believed that levobetaxolol inhibits the cyclic adenosine monophosphate (cAMP) pathway, thereby decreasing aqueous humor production and promoting its outflow .

Key Mechanisms:

- Inhibition of Aqueous Humor Production : Levobetaxolol reduces cAMP levels in non-pigmented ciliary epithelial cells, leading to decreased aqueous humor secretion .

- Neuroprotective Effects : It has been shown to protect retinal neurons from glutamate-induced toxicity and enhance blood flow to the optic nerve head, which is beneficial in glaucoma management .

Pharmacological Profile

Levobetaxolol has been characterized by its selectivity and potency among beta-blockers. It exhibits a high affinity for beta-1 receptors compared to beta-2 receptors, with a selectivity ratio of approximately 89-fold .

Comparative Affinity Data:

| Compound | β1 Affinity (nM) | β2 Affinity (nM) | Selectivity Ratio |

|---|---|---|---|

| Levobetaxolol | 0.76 | 32.6 | 43 |

| Dextrobetaxolol | Higher | Higher | Weaker |

| Timolol | Non-selective | Non-selective | - |

This selectivity results in fewer cardiovascular side effects compared to non-selective beta-blockers, making it a preferred choice for patients with respiratory issues .

Clinical Efficacy

Levobetaxolol has been shown to reduce IOP effectively, with studies reporting reductions between 16% to 23% , depending on individual patient factors and time of administration . Its efficacy is comparable to that of other first-line treatments for glaucoma.

Case Studies:

- Study on Glaucoma Patients : In a randomized trial involving patients with primary open-angle glaucoma, levobetaxolol demonstrated superior IOP-lowering effects compared to timolol over a six-month period .

- Neuroprotective Study : Research indicated that levobetaxolol could mitigate retinal damage induced by ischemia/reperfusion injury in animal models, suggesting potential neuroprotective benefits beyond IOP reduction .

Safety Profile

Levobetaxolol is generally well-tolerated; however, it is contraindicated in patients with certain cardiovascular conditions such as sinus bradycardia or atrioventricular block . Common side effects include:

- Bradycardia

- Hypertension

- Ocular irritation

科学研究应用

Pharmacological Profile

Mechanism of Action

Levobetaxolol functions by selectively blocking beta-1 adrenergic receptors in the eye, leading to a reduction in aqueous humor production, which subsequently lowers IOP. It has been shown to reduce IOP by approximately 16-23% depending on various factors such as time of day and individual patient response . Its cardioselectivity results in fewer cardiovascular side effects compared to non-selective beta blockers, making it a safer option for patients with pre-existing pulmonary conditions .

Indications

Levobetaxolol is indicated for:

- Primary Open-Angle Glaucoma: A chronic condition characterized by increased IOP that can lead to optic nerve damage.

- Ocular Hypertension: Elevated IOP without the optic nerve damage characteristic of glaucoma.

Clinical Efficacy

Clinical Studies

Numerous clinical studies have evaluated the efficacy of levobetaxolol. In controlled trials involving 356 patients, levobetaxolol demonstrated significant reductions in IOP:

- At Trough (8 AM): Reduction from baseline of approximately 4 to 5 mmHg (16% to 21%).

- At Peak (10 AM): Reduction from baseline of approximately 5 to 6 mmHg (20% to 23%) after dosing .

Comparison with Other Treatments

Levobetaxolol has been compared with other beta-blockers such as timolol. Studies indicate that levobetaxolol has a lesser impact on heart rate and blood pressure during physical activity, making it preferable for patients at risk of cardiovascular complications .

Neuroprotective Effects

Emerging research suggests that levobetaxolol may possess neuroprotective properties. It is believed to block sodium and calcium influx, which can protect retinal neurons from damage caused by elevated IOP or ischemia. Experimental studies have indicated that levobetaxolol can:

- Protect Retinal Function: Prevent changes in retinal morphology following photic-induced retinopathy.

- Enhance Neurotrophic Factors: Upregulate brain-derived neurotrophic factor (BDNF) and ciliary neurotrophic factor (CNTF), which are crucial for neuronal survival and function .

Case Studies

Case Study 1: Efficacy in Elderly Patients

A study involving elderly patients with primary open-angle glaucoma showed that those treated with levobetaxolol experienced significant reductions in IOP without notable side effects related to cardiovascular health. The results supported its use as a first-line treatment in this demographic due to its safety profile .

Case Study 2: Neuroprotection in Glaucoma

In a randomized controlled trial assessing the neuroprotective effects of levobetaxolol, patients exhibited improved visual fields and retinal function over six months compared to those receiving placebo. This study highlighted the potential of levobetaxolol not just as an IOP-lowering agent but also as a therapeutic option for preserving vision in glaucoma patients .

属性

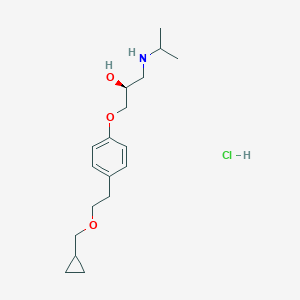

IUPAC Name |

(2S)-1-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-3-(propan-2-ylamino)propan-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29NO3.ClH/c1-14(2)19-11-17(20)13-22-18-7-5-15(6-8-18)9-10-21-12-16-3-4-16;/h5-8,14,16-17,19-20H,3-4,9-13H2,1-2H3;1H/t17-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHDPSNLJFOQTRK-LMOVPXPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)CCOCC2CC2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)NC[C@@H](COC1=CC=C(C=C1)CCOCC2CC2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20151321 | |

| Record name | Levobetaxolol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20151321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116209-55-3 | |

| Record name | Levobetaxolol hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116209553 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levobetaxolol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20151321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LEVOBETAXOLOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8MR4W4O06J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Levobetaxolol hydrochloride work to reduce intraocular pressure?

A1: this compound is a cardioselective β-blocker. While its exact mechanism for reducing intraocular pressure (IOP) is not fully elucidated, it's believed to primarily act by decreasing aqueous humor production in the ciliary body. []

Q2: What analytical methods are commonly used to determine the purity and quantify this compound?

A2: Reverse-Phase High Performance Liquid Chromatography (RP-HPLC) is a widely used technique for the determination of this compound and its related substances. This method provides good separation and quantification with a UV detector at 274 nm. [] Additionally, Normal Phase chiral HPLC has been successfully employed to separate the enantiomers of Betaxolol hydrochloride, utilizing chiral columns like Daicel OJ-H and OD-H. []

Q3: Are there any known drug delivery systems designed specifically for this compound in the treatment of glaucoma?

A3: Yes, researchers have developed a mucoadhesive ophthalmic drug delivery system utilizing insoluble ionic complexes of polyacrylic acid (PAA) and this compound. This system aims to enhance drug residence time on the ocular surface and potentially improve therapeutic outcomes. []

Q4: Has this compound demonstrated any potential beyond its IOP-lowering effects in glaucoma treatment?

A4: Some studies suggest that this compound may have neuroprotective properties. Its ability to block sodium and calcium influx, potentially protecting retinal ganglion cells from damage, is an area of ongoing research. []

Q5: What is the stability profile of this compound, and are there formulations designed to enhance its stability?

A5: this compound in its 0.25% ophthalmic suspension formulation, which utilizes a different delivery vehicle compared to the initial 0.5% solution, has demonstrated good stability. This formulation was specifically designed to improve ocular tolerance while maintaining efficacy. [] Additionally, research on the optical purity of this compound under stress conditions (high temperature, humidity, and light) indicated stability for at least 10 days. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。